molecular formula C13H18O2 B14333084 3-(Benzyloxy)hex-4-en-1-ol CAS No. 109065-86-3

3-(Benzyloxy)hex-4-en-1-ol

Katalognummer: B14333084
CAS-Nummer: 109065-86-3
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: WHOVHNYWPRECEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)hex-4-en-1-ol is an organic compound characterized by a benzyl ether group attached to a hexenol chain. This compound is of interest due to its unique structure, which combines the reactivity of an allylic alcohol with the stability provided by the benzyloxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)hex-4-en-1-ol typically involves the following steps:

    Formation of the Benzyl Ether: This can be achieved by reacting benzyl chloride with hex-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is usually purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)hex-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method.

    Substitution: Nucleophiles like sodium methoxide can be used to replace the benzyloxy group.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-(Benzyloxy)hexanol.

    Substitution: Various substituted hexenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)hex-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)hex-4-en-1-ol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural features.

    Pathways Involved: The compound can participate in metabolic pathways where it undergoes enzymatic transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)hexanol: Similar structure but lacks the double bond.

    4-(Benzyloxy)hex-3-en-1-ol: Positional isomer with the double bond in a different location.

    3-(Methoxy)hex-4-en-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)hex-4-en-1-ol is unique due to the combination of its benzyloxy group and allylic alcohol functionality, which imparts distinct reactivity and stability compared to its analogs.

Eigenschaften

CAS-Nummer

109065-86-3

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

3-phenylmethoxyhex-4-en-1-ol

InChI

InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3

InChI-Schlüssel

WHOVHNYWPRECEW-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(CCO)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.